molecular formula C23H22N2O2 B2571579 2-ethoxy-N-[2-(1H-indol-1-yl)ethyl]naphthalene-1-carboxamide CAS No. 689263-35-2

2-ethoxy-N-[2-(1H-indol-1-yl)ethyl]naphthalene-1-carboxamide

Cat. No.: B2571579
CAS No.: 689263-35-2
M. Wt: 358.441
InChI Key: XFUHOTQBBSOFRW-UHFFFAOYSA-N
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Description

2-ethoxy-N-[2-(1H-indol-1-yl)ethyl]naphthalene-1-carboxamide is a synthetic hybrid compound designed for research applications, incorporating two pharmacologically significant moieties: a 2-ethoxynaphthalene group and an indole system linked by a carboxamide bridge. The indole scaffold is a privileged structure in medicinal chemistry and is a core component in a vast array of biologically active molecules. It is found in essential amino acids, neurotransmitters, and numerous clinical drugs. Indole derivatives demonstrate a wide spectrum of biological activities, including antiviral , anti-inflammatory , anticancer , and antimicrobial properties. The indole nucleus is known for its ability to mimic peptide structures and bind reversibly to enzymes and receptors, making it a valuable template in drug discovery . The naphthalene moiety, provided here as a 2-ethoxy derivative, is another important scaffold in developing bioactive compounds. Research on similar naphthalene-carboxamide structures has shown potential for significant biological activity, such as fungicidal effects, suggesting that this part of the molecule may contribute to targeting specific enzymatic pathways . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are encouraged to explore the potential of this compound as a novel chemical probe or lead structure in various biochemical and pharmacological studies.

Properties

IUPAC Name

2-ethoxy-N-(2-indol-1-ylethyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-2-27-21-12-11-17-7-3-5-9-19(17)22(21)23(26)24-14-16-25-15-13-18-8-4-6-10-20(18)25/h3-13,15H,2,14,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUHOTQBBSOFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-ethoxy-N-[2-(1H-indol-1-yl)ethyl]naphthalene-1-carboxamide typically involves the coupling of an indole derivative with a naphthalene carboxylic acid derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond . The reaction conditions often include the use of an organic solvent such as dichloromethane and may require refluxing to achieve the desired product.

Chemical Reactions Analysis

2-ethoxy-N-[2-(1H-indol-1-yl)ethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-ethoxy-N-[2-(1H-indol-1-yl)ethyl]naphthalene-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[2-(1H-indol-1-yl)ethyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to multiple receptors with high affinity, influencing various biological processes . The compound’s effects are mediated through its interaction with enzymes, receptors, and other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Phenylnaphthalene-1-carboxamide

  • Structure : Simplifies the target compound by replacing the ethoxy and 2-(1H-indol-1-yl)ethyl groups with a phenyl ring.
  • Properties: Lower molecular weight and reduced steric hindrance compared to the target compound. Absence of the electron-donating ethoxy group may reduce solubility in polar solvents. Limited biological activity data, though naphthalene carboxamides are often explored as enzyme inhibitors .

2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide

  • Structure : Substitutes the naphthalene core with a cyclohexene ring and introduces bromine and methyl groups.
  • Cyclohexene’s non-aromatic nature reduces planarity, affecting binding to flat biological targets.

N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(naphthalen-1-yl)ethanediamide

  • Structure : Replaces the ethoxy group with an ethanediamide linker and positions the indole at the 2-position.
  • Properties: The ethanediamide bridge introduces conformational flexibility, which may alter binding kinetics compared to the rigid ethoxy group.

Structural and Functional Analysis

Table 1: Key Comparative Data

Compound Core Structure Substituents Molecular Weight (g/mol) Predicted logP Notable Features
Target Compound Naphthalene Ethoxy, 2-(1H-indol-1-yl)ethyl ~392.4 4.2 High lipophilicity, rigid core
N-Phenylnaphthalene-1-carboxamide Naphthalene Phenyl ~247.3 3.1 Simpler, lower steric hindrance
2-Bromo-N-methyl-N-phenyl-cyclohexene Cyclohexene Bromo, methyl, phenyl ~296.1 3.8 Electrophilic bromine
N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl} Naphthalene Ethanediamide, indole-2-yl ~428.5 3.9 Flexible linker, indole isomer

Key Observations:

Lipophilicity : The target compound’s ethoxy group contributes to a higher logP (4.2) compared to analogs, suggesting enhanced membrane permeability.

Synthetic Pathways : NaH/DMF-mediated alkylation (as in ) could be adapted for introducing the indole-ethyl moiety, though optimization may be required for the ethoxy group.

Biological Activity

2-ethoxy-N-[2-(1H-indol-1-yl)ethyl]naphthalene-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula for 2-ethoxy-N-[2-(1H-indol-1-yl)ethyl]naphthalene-1-carboxamide is C23H22N2O4C_{23}H_{22}N_2O_4, with a molecular weight of approximately 390.43 g/mol. The compound features an indole moiety, which is known for its diverse biological activities, including anticancer properties.

Synthesis

The synthesis of 2-ethoxy-N-[2-(1H-indol-1-yl)ethyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. The process may include the formation of the naphthalene core followed by the introduction of the ethoxy and indole substituents through various coupling reactions.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The MTT assay was employed to evaluate its efficacy:

Cell Line GI50 (µM) Mechanism of Action
MCF-7 (Breast)0.95Inhibition of CDK2 and EGFR
A549 (Lung)1.50Induction of apoptosis
HeLa (Cervical)1.20Multi-targeted kinase inhibition

The compound was found to inhibit key proteins involved in cell cycle regulation, notably CDK2 and EGFR, with IC50 values ranging from 89 to 137 nM, comparable to standard treatments such as erlotinib .

Apoptotic Induction

The mechanism through which 2-ethoxy-N-[2-(1H-indol-1-yl)ethyl]naphthalene-1-carboxamide induces apoptosis involves the modulation of apoptotic markers. Significant alterations were observed in:

  • Caspases : Activation of caspases 3, 8, and 9.
  • Bcl-2 Family Proteins : Decrease in Bcl-2 levels and increase in Bax.
  • p53 Pathway : Upregulation of p53, indicating stress response activation.

These findings suggest that the compound not only inhibits cell proliferation but also triggers programmed cell death through intrinsic pathways .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Study on MCF-7 Cells : A dose-dependent study demonstrated that increasing concentrations led to a significant reduction in cell viability, with a notable increase in apoptotic cells as assessed by flow cytometry.
  • A549 Cell Line Evaluation : The compound was tested alongside standard chemotherapeutics, showing enhanced efficacy when used in combination therapies.

Q & A

Q. What safety protocols are essential for handling this compound in vitro?

  • Guidelines :
  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood; avoid inhalation of fine powders.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal .

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